molecular formula C16H17NO5 B6528227 (2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 946293-77-2

(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B6528227
CAS No.: 946293-77-2
M. Wt: 303.31 g/mol
InChI Key: RDYSLXCEXOQXSN-UVTDQMKNSA-N
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Description

(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a spiro[4.5]decane core, which is a bicyclic system containing both oxygen and nitrogen atoms, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps often include:

  • Formation of the spirocyclic core through a cyclization reaction.
  • Introduction of the benzofuran moiety via a condensation reaction.
  • Functionalization of the hydroxyl group through selective oxidation or reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction efficiency and the development of scalable processes for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the spirocyclic core or the benzofuran ring.

    Substitution: Functional groups on the benzofuran ring can be substituted with other groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a variety of benzofuran derivatives.

Scientific Research Applications

(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic core but lacking the benzofuran moiety.

    6-Hydroxy-1-benzofuran-3(2H)-one: A simpler compound that contains the benzofuran ring but lacks the spirocyclic structure.

Uniqueness

(2Z)-2-(1,4-dioxa-8-azaspiro[45]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one is unique due to its combination of a spirocyclic core and a benzofuran ring

Properties

IUPAC Name

(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethylidene)-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c18-11-1-2-12-13(9-11)22-14(15(12)19)10-17-5-3-16(4-6-17)20-7-8-21-16/h1-2,9-10,18H,3-8H2/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYSLXCEXOQXSN-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C=C3C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12OCCO2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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